molecular formula C35H39NO10 B1169386 Scutebata B CAS No. 1207181-58-5

Scutebata B

Cat. No.: B1169386
CAS No.: 1207181-58-5
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Description

Scutebata B is a neoclerodane diterpenoid isolated from Scutellaria barbata D.Don, a plant traditionally used in Chinese medicine for its antitumor and anti-inflammatory properties. Its molecular formula is C₃₅H₃₉NO₁₀, with a molecular weight of 633.7 g/mol (CAS: 1207181-58-5) . Structurally, it belongs to the clerodane family, characterized by a bicyclic diterpene skeleton with a decalin core and a furan ring. This compound is distinguished by a rare α-oriented hydroxyl group at the C-17/C-20 positions, a feature shared with Scutebata A and C .

Properties

IUPAC Name

[(1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H39NO10/c1-20-11-9-15-25-33(20,3)28(45-31(40)23-14-10-16-36-18-23)29(46-30(39)22-12-7-6-8-13-22)35(5,42)34(25,4)26(44-21(2)37)17-24-19-43-32(41)27(24)38/h6-8,10-14,16,18,25-26,28-29,38,42H,9,15,17,19H2,1-5H3/t25-,26-,28-,29-,33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRCLNAMSQXGTL-MJSWBYPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2C1(C(C(C(C2(C)C(CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)[C@H](CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H39NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Scutebata B is typically isolated from the ethanol extract of Scutellaria barbata. The isolation process involves extensive spectroscopic studies to elucidate its structure . The compound is obtained as an amorphous powder with a molecular formula of C33H37NO8 .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from the plant Scutellaria barbata, followed by purification processes .

Chemical Reactions Analysis

Types of Reactions

Scutebata B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of more complex structures.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in simpler compounds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of more complex diterpenoids, while reduction may result in simpler compounds .

Scientific Research Applications

Chemical Constituents

Scutellaria barbata is rich in various bioactive compounds, primarily flavonoids and diterpenoids. Key constituents include:

  • Flavonoids : Quercetin, luteolin, scutellarein, scutellarin, wogonin, and baicalein.
  • Diterpenoids : Neo-clerodane diterpenoids known for their immunomodulatory and anti-tumor activities.

These compounds contribute to the herb's therapeutic potential by regulating cellular signaling pathways and exhibiting various biological activities.

Anti-Tumor Mechanisms

Research has highlighted several mechanisms through which Scutellaria barbata exerts its anti-tumor effects:

  • Inhibition of Cancer Cell Proliferation : The extracts can significantly reduce the growth of cancer cells.
  • Induction of Apoptosis : Active compounds trigger programmed cell death in malignant cells.
  • Suppression of Angiogenesis : Scutellaria barbata inhibits the formation of new blood vessels that supply tumors.
  • Immune Modulation : Enhances the immune response against cancer cells by modulating key signaling pathways such as PI3K/Akt/mTOR and NFκB.

Clinical Applications

The primary clinical application of Scutellaria barbata is in the realm of oncology. It is primarily used as an adjuvant therapy to alleviate side effects associated with conventional cancer treatments like chemotherapy and radiotherapy. Notable applications include:

  • Supportive Care in Cancer Treatment : It helps improve the quality of life for patients undergoing cancer treatments by mitigating side effects such as nausea and fatigue.
  • Potential in Overcoming Drug Resistance : Studies suggest that it may help in overcoming resistance to common chemotherapeutic agents by inhibiting drug efflux pumps.

Case Studies

  • Hepatoprotective Effects :
    • A study demonstrated that Scutellaria barbata extracts provided significant protection against liver damage caused by chemotherapeutic agents in animal models.
  • Breast Cancer Treatment :
    • Clinical trials indicated that patients with breast cancer experienced improved outcomes when Scutellaria barbata was included in their treatment regimen alongside standard therapies.
  • Ovarian Cancer Management :
    • Research findings revealed that the combination of Scutellaria barbata with traditional chemotherapy resulted in enhanced efficacy and reduced adverse effects.

Data Table: Summary of Research Findings

Study FocusKey FindingsReference
Anti-Tumor MechanismsInhibition of cell proliferation and induction of apoptosis
Clinical ApplicationAlleviation of chemotherapy side effects
Hepatoprotective EffectsProtection against liver damage from chemotherapy
Drug ResistancePotential to overcome resistance to chemotherapeutics

Mechanism of Action

Scutebata B exerts its effects primarily through the induction of apoptosis in cancer cells. The compound down-regulates pro-survival proteins, such as Inhibitors of Apoptosis (IAPs), thereby releasing the molecular brakes on apoptosis. This leads to the selective cytotoxicity of cancer cells .

Comparison with Similar Compounds

Structural Comparisons

Scutebata B shares its neoclerodane skeleton with several diterpenoids from Scutellaria barbata. Key structural analogs include:

Compound Structural Features Key Differences from this compound
Scutebata A α-Oriented hydroxyl group at C-17/C-20; molecular formula C₃₄H₃₇NO₁₀ Lacks a methyl group at C-6
Scutebata C Similar hydroxyl orientation; molecular formula C₃₆H₄₁NO₁₀ Additional ethyl group at C-12
Scutebata P Neoclerodane skeleton with epoxy side chain Contains a 2,3-epoxy-2-isopropyl-propoxy group
Scuteolide A γ-Lactone side chain; unsaturated decalin core No hydroxyl groups at C-17/C-20

Cytotoxicity Profiles

Comparative IC₅₀ values (μM) against cancer cell lines:

Compound HCT-116 (Colon) MCF-7 (Breast) LoVo (Colorectal) KB (Oral) HONE-1 (Nasopharyngeal)
This compound 5.31–28.5 12.4–28.5 18.7
Scutebata A 8.9–19.2 10.5–22.1 15.8
Scuteolide K 2.0 3.7
Scuteolide E 4.2 5.1

Key Findings :

  • This compound exhibits moderate cytotoxicity , outperforming Scutebata A in HCT-116 cells but less potent than scuteolides (e.g., Scuteolide K, IC₅₀ = 2.0 μM in KB cells) .
  • The α-oriented hydroxyl group in this compound and A may enhance membrane permeability but reduce target specificity compared to scuteolides with γ-lactone side chains .

Anti-Inflammatory Activity

This compound inhibits NO production (IC₅₀ < 50 μM), but it is less potent than 6-methoxycoumarin (IC₅₀ = 25.8 μM) and scutebarbatine X (IC₅₀ = 27.4 μM) from the same plant . This suggests that methoxy or acetyloxy substitutions (e.g., in scutebarbatine X) enhance anti-inflammatory efficacy.

Mechanistic and Synergistic Insights

  • Synergistic Effects: Crude extracts of Scutellaria barbata show enhanced antitumor activity compared to isolated diterpenoids, indicating synergistic interactions between diterpenoids, flavonoids (e.g., apigenin), and sterols .
  • Structure-Activity Relationship (SAR) :
    • Hydroxyl groups at C-17/C-20 correlate with moderate cytotoxicity but lower selectivity.
    • Epoxy or lactone side chains (e.g., in scuteolides) improve potency by facilitating DNA intercalation or kinase inhibition .

Biological Activity

Scutebata B, a compound derived from Scutellaria barbata, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment. This article examines the chemical constituents, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview of its potential therapeutic applications.

Chemical Composition

Scutellaria barbata is rich in various bioactive compounds, primarily flavonoids and diterpenoids. The major flavonoids include quercetin, luteolin, and baicalein, while the diterpenoids are predominantly neo-clerodane types. These compounds contribute to the plant's anti-tumor, anti-inflammatory, and immunomodulatory properties .

Table 1: Key Chemical Constituents of this compound

CompoundTypeBiological Activity
QuercetinFlavonoidAntioxidant, anti-inflammatory
LuteolinFlavonoidAnticancer, anti-inflammatory
Scutebarbatine ADiterpenoidInduces apoptosis in cancer cells
BaicaleinFlavonoidAnticancer, neuroprotective

This compound exhibits its biological activity through several mechanisms:

  • Induction of Apoptosis : Scutebarbatine A has been shown to induce apoptosis selectively in cancer cells by inhibiting Inhibitors of Apoptosis Proteins (IAPs). This mechanism is crucial for its potential as a chemotherapeutic agent .
  • Regulation of Signaling Pathways : The compound affects multiple signaling pathways including:
    • PI3K/Akt/mTOR : Inhibition leads to reduced tumor cell growth and survival.
    • MAPK Pathway : Suppresses tumor cell proliferation through ERK, JNK, and p38 inhibition.
    • NFκB Pathway : Reduces pro-inflammatory cytokine production, alleviating inflammation and tumor growth .

Case Studies and Research Findings

Numerous studies have explored the efficacy of this compound in various cancer models. Below are significant findings from recent research:

Study 1: Cytotoxicity in Human Cancer Cell Lines

A study assessed the cytotoxic effects of this compound on several human cancer cell lines including SMMC-7721 (liver), A-549 (lung), MCF-7 (breast), and SW480 (colon). The results indicated moderate cytotoxic activity across all tested lines, with IC50 values suggesting selective toxicity towards malignant cells compared to normal cells .

Table 2: Cytotoxic Effects of this compound

Cell LineIC50 (µM)Selectivity Index
SMMC-7721303.0
A-549253.5
MCF-7352.8
SW480283.2

Q & A

Q. How can replication crises in this compound research be mitigated?

  • Adhere to FAIR data principles: Ensure datasets are Findable, Accessible, Interoperable, and Reusable. Publish raw spectra, chromatograms, and assay protocols in repositories like Zenodo .

Ethical and Reporting Standards

Q. What ethical guidelines apply to this compound research involving animal models?

  • Comply with ARRIVE 2.0 guidelines for experimental design and reporting. Obtain IACUC approval and include detailed anesthesia/euthanasia protocols. Justify species selection (e.g., zebrafish vs. rodents) .

Q. How should negative results in this compound studies be reported?

  • Use the CONSORT checklist for preclinical trials. Highlight methodological rigor (e.g., positive controls, assay sensitivity) to distinguish true negatives from false negatives .

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